
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide is a compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the piperazine ring, along with two carboxamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 1,4-bis(4-methoxyphenyl)piperazine with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl groups may enhance its binding affinity and selectivity towards certain targets. The carboxamide groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler derivative with one methoxyphenyl group.
1,4-Bis(4-methoxyphenyl)piperazine: Lacks the carboxamide groups.
N,N’-Bis(4-methoxyphenyl)piperazine: Similar structure but different substitution pattern.
Uniqueness
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide is unique due to the presence of both methoxyphenyl and carboxamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6276-41-1 |
|---|---|
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(4-methoxyphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-7-3-15(4-8-17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-5-9-18(28-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
BBLNWSVIOAMUCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


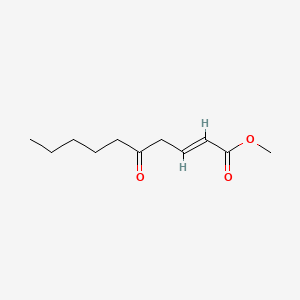

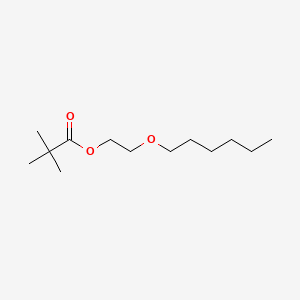
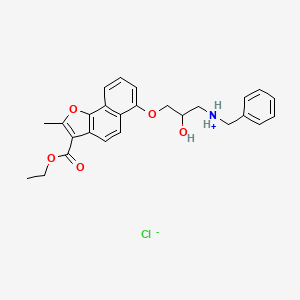
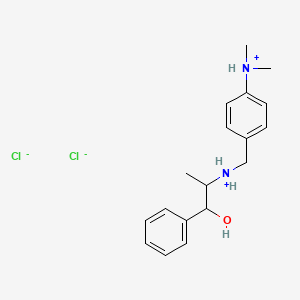
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
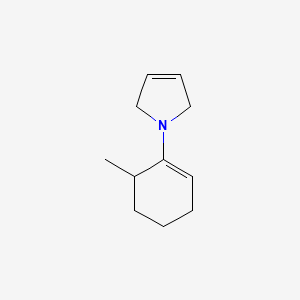
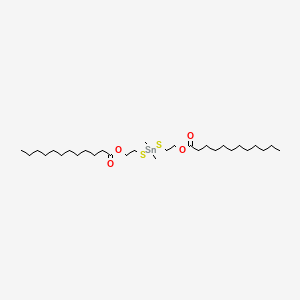

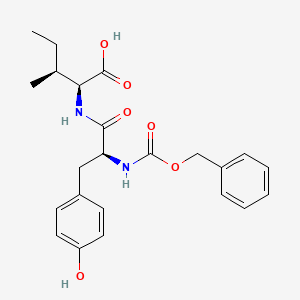
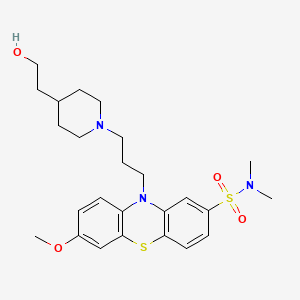
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)

